

11-Epicortisol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **11-Epicortisol**

Cat. No.: **B121238**

[Get Quote](#)

An In-depth Technical Guide to **11-Epicortisol**: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Epicortisol, a stereoisomer of the primary glucocorticoid cortisol, is an endogenous steroid that plays a nuanced role in endocrine signaling and metabolism. While less potent than cortisol, its presence and activity, particularly its interaction with key enzymes and receptors, make it a molecule of significant interest in endocrinology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **11-Epicortisol**. It includes detailed tables of quantitative data, descriptions of relevant experimental methodologies, and visual diagrams of associated signaling pathways to facilitate a deeper understanding of this unique steroid.

Chemical Structure and Identification

11-Epicortisol, also known as 11 α -hydroxycortisol, is a C21 steroid characterized by the pregnane skeleton. Its structure is identical to that of cortisol, with the exception of the stereochemistry at the C-11 position, where the hydroxyl group is in the alpha (α) orientation instead of the beta (β) orientation found in cortisol. This seemingly minor structural change has significant implications for its biological activity.

Table 1: Chemical Identifiers for **11-Epicortisol**

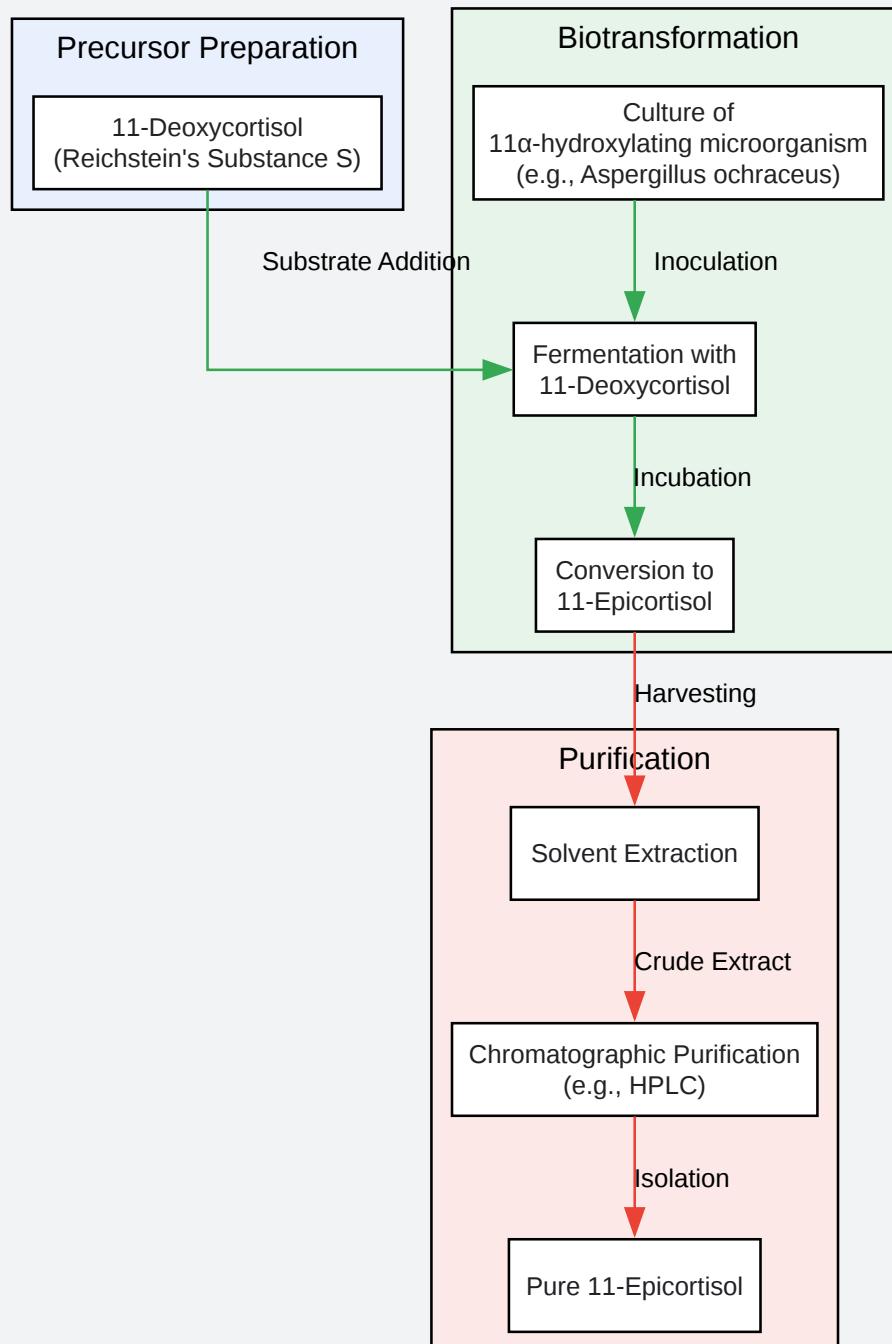
Identifier	Value	Citation
IUPAC Name	(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2- hydroxyacetyl)-10,13-dimethyl- 2,6,7,8,9,11,12,14,15,16- decahydro-1H- cyclopenta[a]phenanthren-3- one	[1] [2]
CAS Number	566-35-8	[1] [2]
PubChem CID	229860	[2]
Chemical Formula	C ₂₁ H ₃₀ O ₅	[1] [2]
Canonical SMILES	CC12CCC(=O)C=C1CCC3C2 C(CC4(C3CCC4(C(=O)CO)O)O C)O	[1]
InChI Key	JYGXADMDFJGBT- MKIDGPAKSA-N	[1]

Physicochemical Properties

The physical and chemical properties of **11-Epicortisol** are crucial for its handling, formulation, and biological interactions. While some specific experimental data for **11-Epicortisol** are scarce, properties can be inferred from its structure and data from its epimer, cortisol.

Table 2: Physicochemical Properties of **11-Epicortisol** and Related Compounds

Property	Value	Compound	Citation
Molecular Weight	362.46 g/mol	11-Epicortisol	[1]
Melting Point	217-220 °C (with decomposition)	Cortisol (epimer)	[3] [4]
Boiling Point	566.4 °C at 760 mmHg	11-Epicortisol	[1]
Density	1.28 g/cm ³	11-Epicortisol	[1]
Solubility	Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.	Inferred from Cortisol and Corticosterone	


Experimental Protocols

Synthesis of 11-Epicortisol

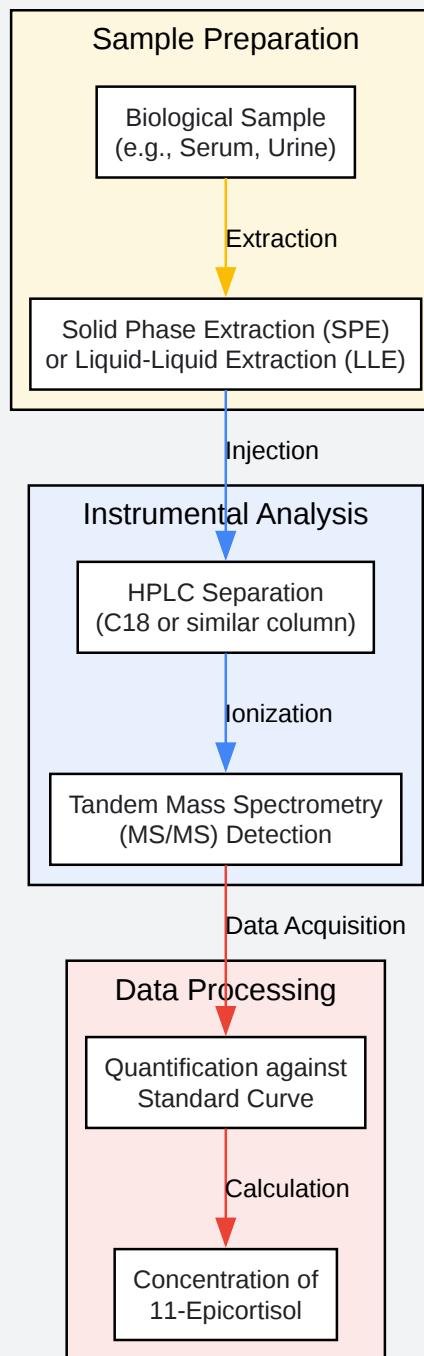
The synthesis of **11-Epicortisol** can be achieved through the microbial 11 α -hydroxylation of a suitable steroid precursor, such as 11-deoxycortisol (Reichstein's Substance S). This biotransformation is a key step that introduces the hydroxyl group at the C-11 position with the desired alpha stereochemistry.

Experimental Workflow: Microbial Synthesis of **11-Epicortisol**

Workflow for Microbial Synthesis of 11-Epicortisol

[Click to download full resolution via product page](#)Workflow for the microbial synthesis of **11-Epicortisol**.

A general protocol involves:


- Culturing: A microorganism known for 11α -hydroxylation, such as certain species of *Aspergillus* or *Rhizopus*, is cultured in a suitable nutrient medium.
- Substrate Addition: 11-Deoxycortisol is added to the culture.
- Biotransformation: The culture is incubated under controlled conditions (temperature, pH, aeration) to allow for the enzymatic conversion of the substrate to **11-Epicortisol**.
- Extraction: The product is extracted from the culture medium using an organic solvent.
- Purification: The extracted **11-Epicortisol** is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[\[5\]](#)

Analytical Quantification

The quantification of **11-Epicortisol**, often in the presence of its isomer cortisol, requires a highly specific and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the method of choice.

Experimental Workflow: HPLC-MS/MS Quantification of **11-Epicortisol**

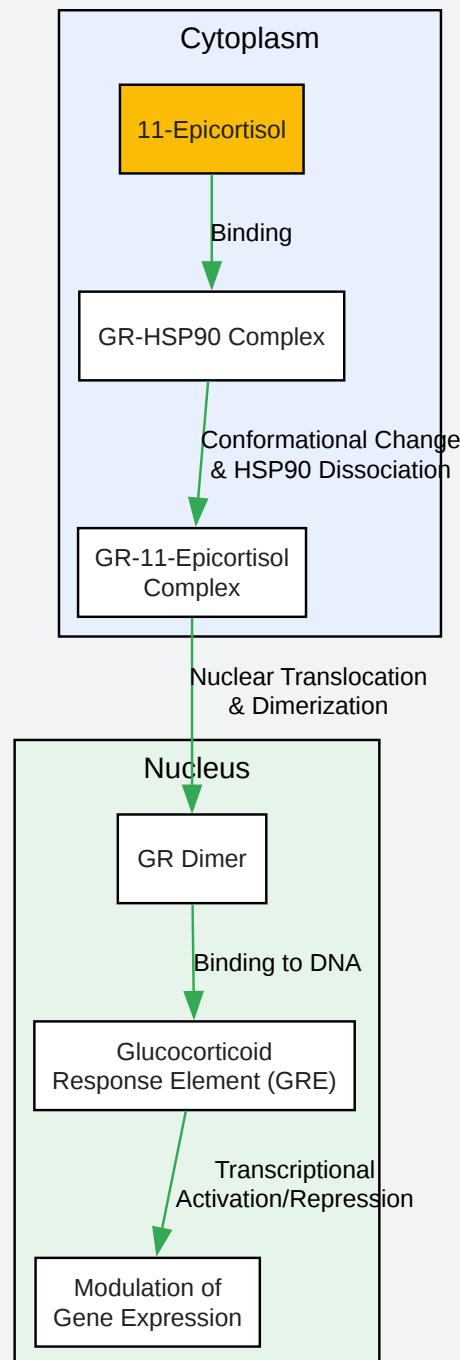
Workflow for HPLC-MS/MS Quantification of 11-Epicortisol

[Click to download full resolution via product page](#)Workflow for the quantification of **11-Epicortisol** by HPLC-MS/MS.

A typical HPLC method for steroid analysis that can be adapted for **11-Epicortisol** would involve:

- Column: A C18 reverse-phase column.
- Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
- Detection: UV detection at approximately 240-250 nm or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).[6][7][8]

Biological Activity and Signaling Pathways


11-Epicortisol exhibits weak glucocorticoid activity compared to cortisol. Its biological effects are primarily mediated through its interaction with the glucocorticoid receptor (GR) and its role as a substrate and potential inhibitor of 11 β -hydroxysteroid dehydrogenase (11 β -HSD) enzymes.

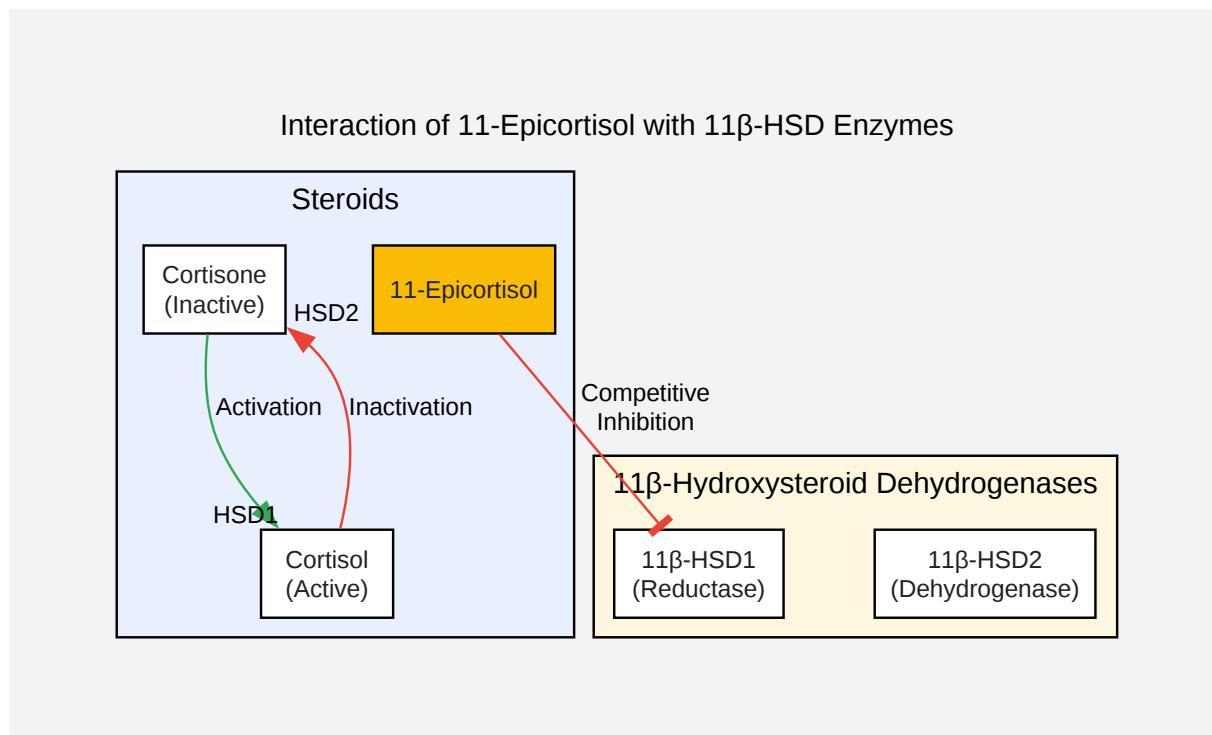
Glucocorticoid Receptor Signaling

Like cortisol, **11-Epicortisol** can bind to the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the expression of target genes by binding to glucocorticoid response elements (GREs) in their promoter regions. However, the binding affinity of **11-Epicortisol** for the GR is lower than that of cortisol, resulting in a weaker downstream signal.

Signaling Pathway: Glucocorticoid Receptor Activation

Glucocorticoid Receptor Signaling Pathway

[Click to download full resolution via product page](#)Simplified glucocorticoid receptor signaling pathway for **11-Epicortisol**.


Interaction with 11 β -Hydroxysteroid Dehydrogenases

The 11 β -HSD enzymes are crucial in regulating the intracellular concentration of active glucocorticoids. There are two main isoforms:

- 11 β -HSD1: Primarily acts as a reductase, converting inactive cortisone to active cortisol.
- 11 β -HSD2: Acts as a dehydrogenase, inactivating cortisol to cortisone.

11-Epicortisol can act as a substrate for these enzymes and may also function as a competitive inhibitor, particularly of 11 β -HSD1. This inhibition can reduce the local production of cortisol in tissues where 11 β -HSD1 is highly expressed, such as the liver and adipose tissue.

Logical Relationship: **11-Epicortisol** and 11 β -HSD Activity

[Click to download full resolution via product page](#)

Logical diagram of **11-Epicortisol**'s interaction with 11 β -HSD enzymes.

Role in Research and Drug Development

11-Epicortisol serves as a valuable tool in several areas of research:

- Endocrinology: Studying the metabolism and activity of **11-Epicortisol** helps to elucidate the complex regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the tissue-specific actions of glucocorticoids.
- Pharmacology: As a weak agonist and potential enzyme inhibitor, **11-Epicortisol** can be used as a probe to study the structure-activity relationships of glucocorticoid receptor ligands and 11 β -HSD inhibitors.
- Drug Development: The development of selective 11 β -HSD1 inhibitors is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. Understanding the interaction of endogenous steroids like **11-Epicortisol** with this enzyme is crucial for the design and evaluation of such drugs.

Conclusion

11-Epicortisol, though less potent than its β -epimer, is an important endogenous steroid with distinct biological activities. Its unique interaction with the glucocorticoid receptor and 11 β -hydroxysteroid dehydrogenases highlights the subtlety and complexity of steroid hormone signaling. Further research into the synthesis, metabolism, and precise molecular mechanisms of action of **11-Epicortisol** will undoubtedly provide valuable insights into endocrine physiology and may pave the way for novel therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 11-Epicortisol | 566-35-8 [smolecule.com]
- 2. 11-Epicortisol | C21H30O5 | CID 229860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 11-Deoxycortisol - Wikipedia [en.wikipedia.org]
- 6. Improved HPLC method for simultaneous analysis of cortisol, 11-deoxycortisol, prednisolone, methylprednisolone, and dexamethasone in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An HPLC method for the determination of the free cortisol/cortisone ratio in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [11-Epicortisol chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121238#11-epicortisol-chemical-structure-and-properties\]](https://www.benchchem.com/product/b121238#11-epicortisol-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com